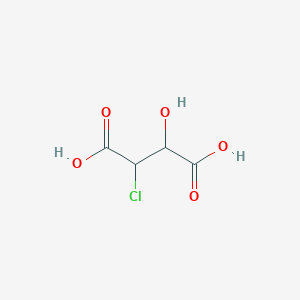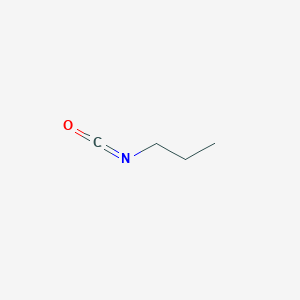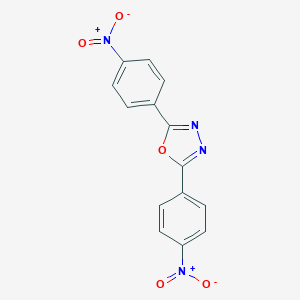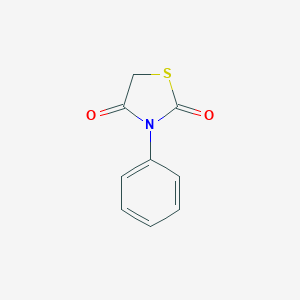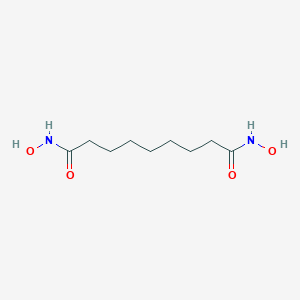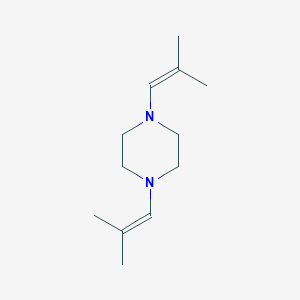
1,4-Bis(2-methylprop-1-enyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-methylprop-1-enyl)piperazine, commonly known as BAMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of BAMPP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BAMPP has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. BAMPP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
生化和生理效应
BAMPP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BAMPP inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of topoisomerase II. In vivo studies have shown that BAMPP inhibits the growth of tumors and prolongs survival in animal models of cancer. However, the toxicity of BAMPP is a concern, and further studies are needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
BAMPP has several advantages and limitations for lab experiments. One advantage is its potential as an antitumor agent, which makes it a promising candidate for further study in medicinal chemistry. Another advantage is its use as a building block for the synthesis of other compounds. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for the study of BAMPP. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of the mechanism of action of BAMPP, which could lead to the development of more effective antitumor agents. Additionally, the potential applications of BAMPP in material science and organic synthesis should be further explored. Finally, the safety and efficacy of BAMPP in humans should be evaluated in clinical trials.
Conclusion
In conclusion, 1,4-Bis(2-methylprop-1-enyl)piperazine, or BAMPP, is a promising compound with potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, and it has been shown to have biochemical and physiological effects in vitro and in vivo. However, its toxicity is a concern, and further studies are needed to determine its safety and efficacy in humans. The future directions for the study of BAMPP include the development of more efficient synthesis methods, the study of its mechanism of action, the exploration of its potential applications in material science and organic synthesis, and the evaluation of its safety and efficacy in clinical trials.
合成方法
The synthesis of BAMPP involves the reaction between 2,5-dimethylpiperazine and acrolein, followed by hydrogenation. The yield of the reaction is typically around 50%, and the purity of the product can be improved by recrystallization. The chemical structure of BAMPP is shown below:
科学研究应用
BAMPP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BAMPP has been studied for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In organic synthesis, BAMPP has been used as a ligand in asymmetric catalysis reactions, and as a building block for the synthesis of other compounds. In material science, BAMPP has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
属性
CAS 编号 |
19244-91-8 |
|---|---|
产品名称 |
1,4-Bis(2-methylprop-1-enyl)piperazine |
分子式 |
C12H22N2 |
分子量 |
194.32 g/mol |
IUPAC 名称 |
1,4-bis(2-methylprop-1-enyl)piperazine |
InChI |
InChI=1S/C12H22N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
YNGSZDZAESJMEY-UHFFFAOYSA-N |
SMILES |
CC(=CN1CCN(CC1)C=C(C)C)C |
规范 SMILES |
CC(=CN1CCN(CC1)C=C(C)C)C |
其他 CAS 编号 |
19244-91-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



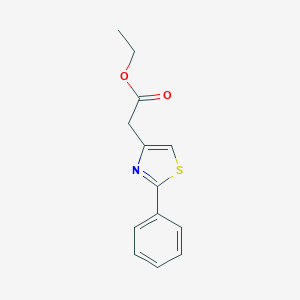
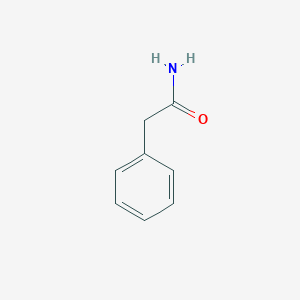
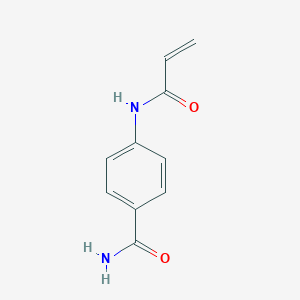
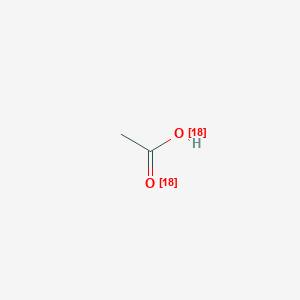
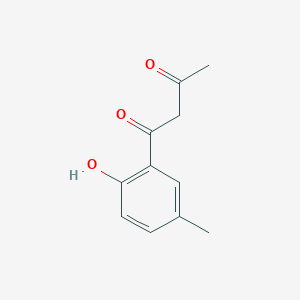
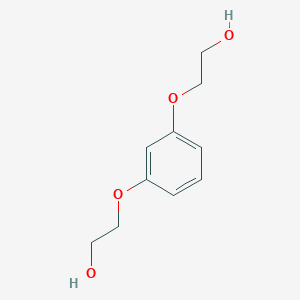
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
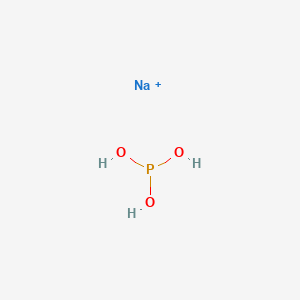
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
